molecular formula C21H20N6O2 B2978804 N-(1H-1,3-benzodiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1251543-05-1

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2978804
CAS No.: 1251543-05-1
M. Wt: 388.431
InChI Key: JTNQHRXLCYFJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a heterocyclic compound featuring three key motifs:

  • A benzimidazole ring (providing hydrogen-bonding capacity and aromatic interactions).
  • A pyridazine core substituted with a furan-2-yl group (contributing electron-rich regions and steric bulk).
  • A piperidine-4-carboxamide linker (enhancing conformational flexibility and solubility).

Below, we compare its properties and hypothesized activity with structurally related analogs.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-20(24-21-22-15-4-1-2-5-16(15)23-21)14-9-11-27(12-10-14)19-8-7-17(25-26-19)18-6-3-13-29-18/h1-8,13-14H,9-12H2,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQHRXLCYFJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and implications for future research.

The compound has the molecular formula C21H20N6O2C_{21}H_{20}N_{6}O_{2} and a molecular weight of approximately 388.43 g/mol. Its structure features a benzodiazole moiety linked to a pyridazine and piperidine framework, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC21H20N6O2
Molecular Weight388.43 g/mol
PurityTypically ≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodiazole and pyridazine rings, followed by their coupling with the piperidine derivative. The detailed synthetic pathway can be complex and may vary depending on the specific reagents and conditions used.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with similar scaffolds have shown promising results against various cancer cell lines:

  • MCF-7 Cell Line : A study demonstrated that related compounds significantly activated apoptotic pathways in MCF-7 breast cancer cells, increasing total apoptosis by approximately 33.43% .
  • Selectivity Against Endothelial Cells : Similar benzo[b]furan derivatives exhibited selectivity against human aortic arterial endothelial cells (HAAECs), suggesting potential for targeted therapy .

The mechanism of action for this compound appears to involve interaction with microtubules and modulation of apoptotic signaling pathways. The presence of the benzodiazole moiety is hypothesized to facilitate binding to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • In Vitro Studies : Compounds tested against various cancer cell lines showed IC50 values indicating effective antiproliferative activity. For instance, derivatives with modifications at the C–3 position of the benzofuran ring exhibited increased potency compared to their non-modified counterparts .
  • Anti-Fibrotic Activity : Some studies have explored anti-fibrotic effects, revealing that specific analogs can inhibit collagen expression in vitro, suggesting therapeutic potential in fibrotic diseases .

Future Directions

The ongoing research into this compound indicates its promise as a lead compound for further development in cancer therapy and possibly other therapeutic areas such as fibrosis and inflammation.

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The table below summarizes critical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound: N-(1H-1,3-benzodiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide Not explicitly provided* ~438 (estimated) Benzimidazole, furan-pyridazine, piperidine carboxamide -
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (BJ46734) C17H17N5O2S 355.41 Thiazole replaces benzimidazole; retains furan-pyridazine and carboxamide
N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C24H22N8O 438.5 Triazolo-pyridazine with phenyl substituent; retains benzimidazole and carboxamide
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C21H22N6O 374.4 Pyrazolo-pyridine core; lacks pyridazine and furan

*Note: The molecular formula of the target compound is inferred as C24H22N8O based on its closest analog in , with modifications for the furan substituent.

Functional Group Analysis and Implications

(a) Benzimidazole vs. Thiazole Substitution

The replacement of benzimidazole with thiazole in BJ46734 reduces molecular weight by ~83 Da. Benzimidazole’s dual nitrogen atoms enable stronger hydrogen-bonding interactions with targets (e.g., ATP-binding pockets in kinases), whereas thiazole’s single nitrogen may limit such interactions but improve metabolic stability due to decreased polarity.

(b) Pyridazine Modifications
  • Furan-2-yl vs. In contrast, the phenyl-triazolo-pyridazine analog adds steric bulk and electron-deficient regions, which may improve binding to hydrophobic pockets but reduce solubility.
  • Pyridazine vs. Pyrazolo-pyridine Cores : The pyrazolo-pyridine compound lacks the pyridazine ring’s adjacent nitrogen atoms, which are critical for dipole interactions in kinase inhibition. This structural divergence likely shifts target specificity.
(c) Piperidine Carboxamide Linker

All compared compounds retain the piperidine-4-carboxamide moiety, suggesting its role in maintaining conformational flexibility and solubility. However, substituents on the carboxamide nitrogen (e.g., benzimidazole vs. thiazole) dictate electronic and steric profiles.

Pharmacological Hypotheses

  • Target Compound : The benzimidazole and furan-pyridazine combination may optimize both hydrogen bonding (via benzimidazole) and aromatic interactions (via furan-pyridazine), making it suitable for dual kinase/receptor targets.
  • BJ46734 : Thiazole substitution could enhance blood-brain barrier penetration due to lower molecular weight and polarity, favoring CNS applications.
  • Phenyl-triazolo-pyridazine Analog : Increased molecular weight and hydrophobicity may improve potency but limit oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.